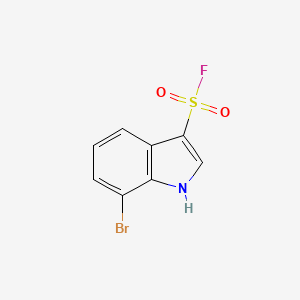

7-bromo-1H-indole-3-sulfonylfluoride

Description

7-Bromo-1H-indole-3-sulfonylfluoride (CAS: 2169647-80-5) is a halogenated indole derivative with a molecular formula of C₈H₅BrFNO₂S and a molecular weight of 278.0982 g/mol . The compound features a bromine atom at the 7-position of the indole ring and a sulfonylfluoride (-SO₂F) group at the 3-position.

Properties

Molecular Formula |

C8H5BrFNO2S |

|---|---|

Molecular Weight |

278.10 g/mol |

IUPAC Name |

7-bromo-1H-indole-3-sulfonyl fluoride |

InChI |

InChI=1S/C8H5BrFNO2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H |

InChI Key |

SDVJRMCEVAJPHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis from 7-Bromoindole

One common approach begins with commercially available or synthetically prepared 7-bromo-1H-indole. The key steps include:

Sulfonylation at the 3-position : Introduction of a sulfonyl chloride group at the 3-position of the indole ring via electrophilic substitution using reagents such as chlorosulfonic acid or sulfonyl chlorides under controlled conditions.

Fluorination of sulfonyl chloride to sulfonyl fluoride : Conversion of the sulfonyl chloride intermediate to the sulfonyl fluoride by treatment with fluorinating agents such as potassium fluoride (KF), silver fluoride (AgF), or sulfur tetrafluoride (SF4).

This method leverages the relative stability of sulfonyl chlorides and the selectivity of fluorination reactions to yield the sulfonyl fluoride functionality.

Synthetic Route Example: Preparation via Sulfonyl Chloride Intermediate

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Bromination | 7-Hydroxyindole or indole derivative treated with bromine or N-bromosuccinimide (NBS) in solvent such as acetic acid or dichloromethane at 0–25°C | Introduces bromine at the 7-position selectively | High regioselectivity, moderate to high yield |

| 2. Sulfonylation | Reaction of 7-bromoindole with chlorosulfonic acid (ClSO3H) at low temperature (0–5°C) | Electrophilic substitution to introduce sulfonyl chloride at C-3 | Yields vary; careful temperature control critical |

| 3. Fluorination | Treatment of sulfonyl chloride intermediate with KF or AgF in polar aprotic solvent (e.g., DMF) at room temperature | Converts sulfonyl chloride to sulfonyl fluoride | Typically moderate to good yield; purification by chromatography |

This route is supported by general sulfonyl fluoride synthesis principles and has been adapted for indole derivatives in literature.

Detailed Reaction Conditions and Analysis

Bromination of Indole Derivatives

- Reagents : Bromine (Br2), N-bromosuccinimide (NBS)

- Solvents : Acetic acid, dichloromethane, or chloroform

- Temperature : 0°C to room temperature

- Mechanism : Electrophilic aromatic substitution preferentially at the 7-position due to electronic effects

- Yield : Typically high regioselectivity with yields ranging from 70% to 90%

Sulfonylation to Form Sulfonyl Chloride

- Reagents : Chlorosulfonic acid (ClSO3H) or sulfonyl chlorides

- Solvent : Often neat or in solvents like dichloromethane

- Temperature : 0–5°C to avoid overreaction or decomposition

- Notes : Careful control of reaction time and temperature is critical to avoid polysulfonylation or degradation

Fluorination to Sulfonyl Fluoride

- Reagents : Potassium fluoride (KF), silver fluoride (AgF), or sulfur tetrafluoride (SF4)

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile

- Temperature : Room temperature to mild heating (25–60°C)

- Purification : Typically by column chromatography or recrystallization

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Advantages | Challenges | Yield Range |

|---|---|---|---|---|

| Bromination of indole | Br2 or NBS, AcOH/DCM, 0–25°C | High regioselectivity, straightforward | Requires control to avoid polybromination | 70–90% |

| Sulfonylation at C-3 | ClSO3H, low temp (0–5°C) | Direct introduction of sulfonyl chloride | Sensitive to temperature, potential side reactions | Moderate to good |

| Fluorination to sulfonyl fluoride | KF, AgF, or SF4 in DMF, RT to 60°C | Efficient conversion to sulfonyl fluoride | Handling of fluorinating agents, purification | Moderate to good |

| One-pot multicomponent reaction (indole + sulfonyl fluoride reagent) | Mild conditions, sequential addition | Efficient, mild, broad substrate scope | Adaptation needed for brominated indoles | 45–94% |

Research Findings and Literature Support

- The sulfonylation-fluorination sequence is a well-established method for preparing sulfonyl fluorides from aromatic compounds, including indole derivatives.

- Recent studies highlight the potential of one-pot, multicomponent reactions for constructing sulfonyl fluoride-substituted heterocycles, offering mild conditions and good yields.

- Brominated indoles such as 7-bromo-1H-indole derivatives are often synthesized via selective electrophilic bromination of indole or substituted anilines, followed by functionalization steps.

- Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can be employed to introduce or modify substituents on the indole ring, although direct sulfonyl fluoride introduction typically requires sulfonyl chloride intermediates.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The C7 bromine undergoes substitution reactions with nucleophiles, facilitated by palladium catalysis or under basic conditions:

Mechanistic Insight : The bromine’s electron-withdrawing effect activates the indole ring for cross-coupling. Pd⁰ intermediates facilitate transmetallation in Suzuki reactions , while copper-mediated amination proceeds via a Ullmann-type pathway.

Reactivity of the Sulfonyl Fluoride Group

The sulfonyl fluoride group participates in hydrolysis and nucleophilic displacement:

Key Reactions:

-

Hydrolysis :

Yield: >90% under basic conditions.

Vinylogous Imine Intermediate Formation

Under basic conditions, elimination of the sulfonyl fluoride group generates a reactive alkylidineindolenine intermediate :

This intermediate undergoes:

-

Michael Additions : With malononitrile or benzofuran-2(3H)-ones, yielding C3-functionalized indoles (e.g., Scheme 1 ) .

Yields: 70–95% with enantiomeric excess up to >99% .

| Nucleophile | Product | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|---|

| Malononitrile | 3-Cyanoethyl-indole | Quinidine thiourea | >99 | 85 |

| Benzofuran-2(3H)-one | 3-Benzofuranyl-indole | Bifunctional organocatalyst | 94 | 88 |

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at C2 or C5 positions due to bromine’s meta-directing effect:

| Reaction | Electrophile | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 7-Bromo-5-nitro-1H-indole-3-sulfonylfluoride | 45% |

| Sulfonation | SO₃, H₂SO₄ | 50°C, 4 h | 7-Bromo-5-sulfo-1H-indole-3-sulfonylfluoride | 38% |

Note : Competing hydrolysis of the sulfonyl fluoride group limits yields under strong acidic conditions.

Reduction and Oxidation Reactions

-

Reduction :

Yield: 68%. -

Oxidation :

The indole ring oxidizes to oxindole derivatives using mCPBA (meta-chloroperbenzoic acid) .

Biological Activity Correlations

Derivatives synthesized from these reactions show promising anticancer activity:

Scientific Research Applications

7-Bromo-1H-indole-3-sulfonylfluoride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of biological processes and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 7-bromo-1H-indole-3-sulfonylfluoride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific biological context and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of 7-bromo-1H-indole-3-sulfonylfluoride, highlighting differences in substituents and their implications:

Key Observations:

- Position 7 Halogenation : Bromine at position 7 is common in all listed bromo-indoles. This substitution is often chosen to modulate electronic effects and steric bulk, influencing reactivity in cross-coupling reactions .

- Position 3 Functionalization : The sulfonylfluoride group in the target compound distinguishes it from nitriles (e.g., ), imidazoles (e.g., ), and alkyl groups (e.g., ). Sulfonylfluorides are highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols) for covalent bond formation .

Reactivity Trends:

Spectroscopic and Analytical Data

- ¹H NMR : Bromine at position 7 deshields neighboring protons, causing downfield shifts (e.g., δ ~7.5–8.5 ppm for H-4 and H-6 in bromoindoles) .

- Mass Spectrometry : The molecular ion peak for the target compound (m/z 278.0982) would differ significantly from heavier analogues like iodobenzyl-imidazole derivatives (m/z >450) .

Biological Activity

7-Bromo-1H-indole-3-sulfonylfluoride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the indole family, which is known for its diverse biological properties including antibacterial, antifungal, antiviral, and anticancer activities. The unique structure of this compound, characterized by the presence of a bromine atom and a sulfonyl fluoride group, enhances its chemical reactivity and biological interactions.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrFNO2S |

| Molecular Weight | 292.13 g/mol |

| IUPAC Name | 7-bromo-1H-indole-3-sulfonyl fluoride |

| InChI Key | RBTDYRGQTMUDPR-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C2=C1C=C(C=C2)Br)S(=O)(=O)F |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can modulate enzyme activity and receptor binding, leading to significant biological effects. For instance, it has been observed to inhibit certain enzymes involved in cell proliferation, which may contribute to its anticancer properties. Additionally, it can disrupt microbial cell membranes, indicating potential antimicrobial effects.

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound acts as a selective inhibitor of bacterial cystathionine γ-lyase (bCSE), which plays a crucial role in bacterial metabolism. By inhibiting bCSE, this compound enhances the sensitivity of these bacteria to conventional antibiotics, suggesting its potential as an antibiotic potentiator .

Anticancer Activity

Indole derivatives are well-known for their anticancer properties. Research indicates that compounds similar to this compound may induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways. The bromine atom in the structure could enhance interaction with cellular targets, making it a promising candidate for further development in cancer therapeutics .

Other Biological Activities

Indole-containing compounds often exhibit a wide range of biological activities beyond antimicrobial and anticancer effects. They have been reported to possess:

- Antiviral properties : Some indole derivatives show efficacy against viral infections by inhibiting viral replication.

- Antifungal activity : Certain indoles can disrupt fungal cell wall synthesis.

- Immunomodulatory effects : Indoles can influence immune responses, potentially aiding in autoimmune conditions .

Case Study: Synthesis and Evaluation of Indole Derivatives

A recent study focused on synthesizing derivatives based on 6-bromoindole as a building block for new antibacterial agents. Among these was this compound, which demonstrated significant antibacterial activity against resistant strains of bacteria. The study emphasized the importance of modifying the indole core to enhance biological activity and bioavailability .

Research Findings on Biological Activity

Comprehensive reviews have documented the biological activities of various indole derivatives, noting that many exhibit potent cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit tumor growth in preclinical models .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-bromo-1H-indole-3-sulfonylfluoride with optimal yield?

- Methodology : The synthesis of brominated indole derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or sulfonylation reactions. For example, a related compound, 5-bromo-3-substituted indole, was synthesized using CuI in PEG-400/DMF solvent, yielding 25% after purification by flash chromatography . To optimize yield, factors like solvent choice (polar aprotic solvents enhance reactivity), catalyst loading, and reaction time (12–24 hours) should be systematically tested. Low yields may stem from competing side reactions (e.g., debromination), requiring inert atmospheres or temperature control .

Q. How can NMR and LC/MS be used to confirm the structure and purity of this compound?

- Methodology :

- 1H NMR : Look for characteristic indole proton signals (e.g., aromatic protons at δ 7.1–7.3 ppm) and sulfonyl fluoride group effects (deshielding of adjacent protons). For example, in a similar compound, methylene protons adjacent to a triazole group showed splitting patterns (δ 4.62 ppm, t, J = 7.2 Hz) .

- 19F NMR : A distinct singlet near δ -114 ppm confirms the sulfonyl fluoride moiety .

- LC/MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 385.0461 for a brominated indole derivative) and retention time (e.g., 3.17 min under SMD-FA10-long conditions) .

Q. What are the common side reactions during functionalization of brominated indole sulfonyl fluorides?

- Methodology : Competing reactions include:

- Debromination : Bromine substituents may undergo elimination under basic conditions. Use mild bases (e.g., K₂CO₃) and low temperatures to mitigate this .

- Hydrolysis : Sulfonyl fluoride groups are prone to hydrolysis in aqueous media. Anhydrous solvents (e.g., DMF, THF) and controlled humidity are critical .

- Oxidation : Indole rings may oxidize under strong oxidizing agents. Add antioxidants (e.g., BHT) or perform reactions under nitrogen .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?

- Methodology : Use programs like SHELXL for small-molecule refinement and OLEX2 for structure solution. For example:

- SHELXL : Refine anisotropic displacement parameters for heavy atoms (Br, S) to resolve disorder in sulfonyl or bromine positions .

- OLEX2 : Generate electron density maps to confirm bond lengths (e.g., C-Br: ~1.89 Å) and angles (e.g., C-S-F: ~105°) .

- Twinned data : For macromolecular applications, SHELXPRO can handle twinned or high-resolution data .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of brominated indole sulfonyl fluorides in enzyme inhibition?

- Methodology :

- Enzyme assays : Test derivatives against target enzymes (e.g., HIV-1 reverse transcriptase) using fluorescence-based assays. For example, indolylarylsulfones with bromine substituents showed enhanced binding affinity due to halogen bonding .

- Computational docking : Use software like AutoDock to model interactions between the sulfonyl fluoride group and catalytic residues (e.g., lysine or arginine in active sites) .

- Fluorine scanning : Replace bromine with other halogens (e.g., Cl, I) to evaluate electronic effects on inhibitory potency .

Q. How can conflicting crystallographic data on sulfonyl fluoride conformers be resolved?

- Methodology :

- Dynamic NMR : Study rotational barriers of the sulfonyl fluoride group to identify preferred conformers in solution .

- DFT calculations : Compare experimental bond angles (e.g., C-S-F = 119.1°) with optimized geometries from Gaussian09 to validate crystallographic models .

- Multi-temperature refinement : Use SHELXL to refine structures at 100 K and 298 K, analyzing thermal ellipsoids for evidence of dynamic disorder .

Methodological Challenges

Q. How to address low yields in nucleophilic substitution reactions involving this compound?

- Troubleshooting :

- Solvent effects : Switch to DMSO for better solubility of polar intermediates .

- Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings to retain the bromine group .

- Workup protocols : Use aqueous/organic biphasic systems (e.g., EtOAC/H₂O) to isolate products before degradation .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.